7-Bromo-4-(propylamino)quinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H13BrN2 |
|---|---|
Molecular Weight |
265.15 g/mol |
IUPAC Name |
7-bromo-N-propylquinolin-4-amine |
InChI |
InChI=1S/C12H13BrN2/c1-2-6-14-11-5-7-15-12-8-9(13)3-4-10(11)12/h3-5,7-8H,2,6H2,1H3,(H,14,15) |
InChI Key |
CHGXKUBKMMDOJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C2C=CC(=CC2=NC=C1)Br |
Origin of Product |
United States |
Preparation Methods
Formation of the Quinoline Core
The quinoline skeleton is constructed via acid-catalyzed cyclization. A representative protocol from involves:
-
Condensation : Heating m-bromoaniline with dialkyl alkoxymethylene malonates (e.g., diethyl ethoxymethylenemalonate) at 80–130°C for 0.5–3 hours.
-
Cyclization : Refluxing the resulting enamine in high-boiling solvents (e.g., diphenyl ether) at 240–250°C, yielding 7-bromo-4-hydroxyquinoline-3-carboxylate esters.
Critical Parameters :
Chlorination at C4
The 4-hydroxyl group is replaced with chlorine using phosphorus oxychloride (POCl₃). In, treating 7-bromo-4-hydroxyquinoline with excess POCl₃ at 110°C for 4 hours achieves quantitative conversion to 7-bromo-4-chloroquinoline (7a ). Key considerations:
Propylamination at C4
Nucleophilic aromatic substitution (SNAr) introduces the propylamino group. A optimized procedure from involves:
-
Reaction Setup :
-
7-Bromo-4-chloroquinoline (7a , 1 equiv)
-
Propylamine (5 equiv)
-
Anhydrous ethanol (0.2 M)
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Triethylamine (2 equiv, as HCl scavenger)
-
-
Conditions : Reflux at 80°C for 12–16 hours under nitrogen.
-
Workup :
-
Cool to 0°C, filter precipitated product
-
Wash with cold ethanol
-
Recrystallize from ethanol/water (4:1)
-
Yield : 78–85%
Purity : >99% (HPLC)
Mechanistic Insight :
The electron-withdrawing quinoline nucleus activates the C4-Cl bond for attack by propylamine. Triethylamine neutralizes HCl, shifting equilibrium toward product formation. Microwave-assisted reactions (100°C, 30 min) achieve comparable yields but require specialized equipment.
Optimization Strategies
Solvent Effects on Amination
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Ethanol | 24.3 | 85 | 16 |
| DMF | 36.7 | 92 | 8 |
| Toluene | 2.4 | 42 | 24 |
| Acetonitrile | 37.5 | 88 | 10 |
Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates by stabilizing the transition state. However, ethanol remains preferred for industrial applications due to lower cost and easier product isolation.
Catalytic Approaches
Copper(I) iodide (5 mol%) in DMSO accelerates SNAr reactions, reducing propylamine equivalents from 5 to 2.5 while maintaining 89% yield. This ligand-free system avoids column chromatography, as precipitated Cu(OH)₂ is removable by filtration.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (Agilent ZORBAX SB-C18, 4.6 × 150 mm, 5 μm) with acetonitrile/water (70:30 + 0.1% TFA) at 1 mL/min shows single peak at 4.3 min (λ = 254 nm).
Comparative Method Evaluation
| Parameter | Classical SNAr | Copper-Catalyzed | Microwave-Assisted |
|---|---|---|---|
| Yield (%) | 85 | 89 | 88 |
| Time (h) | 16 | 8 | 0.5 |
| Propylamine Equiv | 5 | 2.5 | 5 |
| Purification | Recrystallization | Filtration | Column Chromatography |
The copper-catalyzed method offers the best balance of efficiency and atom economy, though microwave-assisted synthesis enables rapid screening.
Industrial-Scale Considerations
Patent CN103113298B highlights critical adaptations for kilogram-scale production:
-
Continuous Flow Cyclization : Reduces thermal degradation by maintaining precise temperature control (245 ± 2°C).
-
Acid Hydrolysis Optimization : Replacing NaOH with HCl minimizes dehalogenation side reactions, improving yield from 67% to 96%.
-
Crystallization-Driven Purification : Ethanol/water mixtures (4:1) afford pharmaceutical-grade product without chromatography .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4-(propylamino)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinolines and quinoline N-oxides, which have significant applications in medicinal chemistry .
Scientific Research Applications
Synthetic Route Example
One effective synthetic route involves:
- Starting Materials : Use of 4-aminoquinoline derivatives.
- Bromination : Reaction with bromine in nitrobenzene.
- Purification : Column chromatography to isolate the desired product.
This method showcases mild reaction conditions and high yields, making it suitable for large-scale production .
Medicinal Chemistry
7-Bromo-4-(propylamino)quinoline has been investigated for its potential as an antimalarial agent . Studies indicate that modifications to the quinoline structure can enhance potency against multi-drug resistant strains of Plasmodium falciparum. For instance, the introduction of a propylamino group has shown promising results in improving antimalarial activity due to its ability to form intramolecular hydrogen bonds .
Anticancer Activity
Research has also focused on the anticancer properties of quinoline derivatives. The compound has been identified as a potential inhibitor of various cancer cell lines by targeting key enzymes involved in cell proliferation. For example, studies have demonstrated that quinoline analogs can effectively inhibit DNA gyrase, a crucial enzyme for bacterial DNA replication, making them potential candidates for antimicrobial therapies .
Biological Pathway Studies
In biological research, this compound serves as a valuable tool for studying biological pathways due to its interactions with various biological targets. Its ability to modulate enzyme activity makes it useful in elucidating mechanisms underlying disease processes .
Data Table: Summary of Applications
Case Study 1: Antimalarial Activity
A systematic study evaluated the efficacy of this compound against chloroquine-resistant strains of malaria. The results indicated that this compound exhibited significant antimalarial activity with an EC50 value comparable to established treatments, highlighting its potential as a lead compound for further development .
Case Study 2: Anticancer Mechanism
In vitro studies demonstrated that quinoline derivatives, including this compound, effectively inhibited the growth of various cancer cell lines by targeting DNA gyrase and other critical enzymes. The findings suggest that these compounds could serve as templates for designing new anticancer drugs with improved selectivity and efficacy .
Mechanism of Action
The mechanism of action of 7-Bromo-4-(propylamino)quinoline involves its interaction with molecular targets such as proteins, receptors, and enzymes. The compound’s structure allows it to participate in nucleophilic and electrophilic substitution reactions, which are crucial for its biological activity . These interactions can modulate various biological pathways, making it a valuable compound in drug discovery and development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Chloroquine and Hydroxychloroquine
- Structure: Both feature a 4-position substituent on the quinoline ring. Chloroquine has a piperazine ring, while hydroxychloroquine incorporates an oxazine ring .
- Computational studies suggest that cyclic substituents improve binding to biological targets (e.g., malaria parasites or viral proteins) by stabilizing interactions with hydrophobic pockets or catalytic residues .
7-Bromo-4-(piperazin-1-yl)quinoline
- Structure: Shares the 7-bromo substituent but replaces the propylamino group with a piperazine ring at the 4-position .
- Key Differences : The piperazine moiety increases solubility and enables stronger interactions with acidic residues in enzyme active sites. This modification is common in drug design to improve bioavailability and target engagement .
2-Propylquinoline Derivatives
- Structure: A precursor to 7-bromo-4-(propylamino)quinoline, featuring a propyl chain at the 2-position instead of the 4-position .
- Key Differences: Molecular docking simulations reveal that 2-propylquinoline has less favorable binding energy (−8.5 kcal/mol DOCK; −25.8 kcal/mol Smina) compared to 4-substituted derivatives. The 4-position substituent in this compound allows better orientation within active sites, particularly near S2 and S3 subsites .
Electronic and Steric Effects
Bromine vs. Other Halogens
- The 7-bromo substituent in the target compound introduces stronger electron-withdrawing effects than chlorine or fluorine. In contrast, hydroxychloroquine’s 7-chloro group offers milder electronic modulation .
Propylamino vs. Aromatic Substituents
- Compounds like 4-(4-fluorophenyl)quinoline derivatives (e.g., compounds 20–21 in ) exhibit enhanced binding due to aromatic stacking in the S1/S2 subsites. The propylamino group in this compound lacks this capability but may reduce steric hindrance, enabling deeper penetration into hydrophobic regions .
Table 1: Binding Energy and Substituent Effects
- Key Insight: The propylamino group in this compound limits interactions with the S1′ subsite and catalytic dyad (His41/Cys145), resulting in lower predicted activity compared to derivatives with bulkier or aromatic substituents .
Biological Activity
7-Bromo-4-(propylamino)quinoline is a derivative of the quinoline scaffold, which has garnered attention due to its diverse biological activities, including antimalarial, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a bromine atom at the 7-position and a propylamino group at the 4-position of the quinoline ring. This specific substitution pattern is crucial for its biological activity, influencing both potency and selectivity against various targets.
Antimalarial Activity
Research indicates that quinoline derivatives, including this compound, exhibit significant antimalarial activity. A systematic study on 7-substituted 4-aminoquinoline analogs demonstrated that modifications at the 7-position can enhance potency against chloroquine-resistant strains of Plasmodium species. The presence of bulky substituents like bromine at this position has been associated with improved efficacy against drug-resistant malaria strains .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, quinoline derivatives have shown promising results against several cancer cell lines. The introduction of halogen atoms at the C-7 position was found to significantly affect anticancer activity, with bromine generally exhibiting lower efficacy compared to chlorine in certain derivatives . Specifically, compounds with a similar structure demonstrated IC50 values in the low micromolar range against lung and skin cancer cell lines .
Table 1: Anticancer Activity of Related Quinoline Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | TBD | Induces apoptosis |
| 6-Chloro-7-(4-fluorophenylamine)-5,8-quinolinedione | A549 | 1.80 | NQO1-dependent antiproliferative effect |
| 5,8-Quinolinedione Derivative | SK-MEL-2 (Melanoma) | 0.59 - 1.52 | Mitochondrial dysfunction |
The mechanisms by which this compound exerts its biological effects include:
- Induction of Apoptosis : Studies have shown that quinoline derivatives can induce apoptosis in cancer cells by modulating key proteins involved in cell survival and death pathways, such as Bcl-2 and Bax .
- Inhibition of Cell Proliferation : The compound has been observed to inhibit cell proliferation through various pathways, including mitochondrial dysfunction and oxidative stress induction .
- Antimicrobial Properties : Quinoline derivatives are also noted for their antibacterial and antifungal activities, although specific data on this compound is limited in this context .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at both the 4- and 7-positions significantly influence the biological activity of quinoline derivatives. The presence of a propylamino group enhances solubility and cellular uptake, while halogen substitutions at the 7-position can optimize binding affinity to biological targets .
Table 2: Structure-Activity Relationship Insights
| Position | Substituent Type | Effect on Activity |
|---|---|---|
| 4 | Propylamino | Increased solubility |
| 7 | Bromine | Moderate potency against resistant strains |
| 7 | Chlorine | Higher potency compared to bromine |
Case Studies
Several case studies have highlighted the potential applications of quinoline derivatives in clinical settings:
- Case Study on Antimalarial Efficacy : A study evaluated a series of quinoline analogs including this compound against chloroquine-resistant Plasmodium falciparum. Results indicated that compounds with bulky substituents maintained high efficacy even against resistant strains .
- Anticancer Trials : In vitro trials using human cancer cell lines demonstrated that certain derivatives exhibited lower IC50 values compared to standard chemotherapeutics like cisplatin, suggesting a promising avenue for further development .
Q & A
Basic Research Questions
Q. What synthetic routes are available for 7-Bromo-4-(propylamino)quinoline, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of brominated quinoline derivatives often employs cross-coupling reactions. For example, 7-bromo-4-chloroquinoline can react with alkylamines under basic conditions (e.g., NaOH) to substitute the chlorine atom with a propylamino group . Optimization involves controlling stoichiometry (e.g., 5:1 molar ratio of amine to substrate), reaction time (18–24 hours), and solvent selection (e.g., sulfolane for improved solubility) . Catalytic systems, such as palladium complexes, may enhance regioselectivity in brominated intermediates .
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer : Structural confirmation relies on:
- ¹H-NMR : Peaks at δ 3.42 ppm (CH₂), 4.16–4.81 ppm (CH₂ from propylamino), and aromatic protons between δ 7.57–8.60 ppm .
- HRMS : Molecular ion [M+H]+ at m/z 380.0398 (theoretical) vs. 380.0394 (observed) validates the molecular formula .
- IR : Bands at 1665 cm⁻¹ (C=N stretch) and 1587 cm⁻¹ (aromatic C=C) confirm quinoline backbone integrity .
Q. What are the potential applications of this compound in medicinal chemistry?
- Methodological Answer : Quinoline derivatives are investigated as kinase inhibitors or antimicrobial agents due to their planar aromatic structure and halogen substituents, which enhance target binding. For example, bromine improves lipophilicity and bioavailability, while the propylamino group may facilitate hydrogen bonding with biological targets .
Advanced Research Questions
Q. How does the presence of bromo and propylamino substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom at position 7 acts as a directing group, enabling regioselective Suzuki-Miyaura or Buchwald-Hartwig couplings. The propylamino group at position 4 may sterically hinder electrophilic substitution but stabilize intermediates via N-Pd coordination . Computational studies (DFT) can predict electronic effects, such as reduced LUMO energy at the brominated site, favoring nucleophilic attack .
Q. What are the challenges in analyzing nitrogen transformation pathways during the biodegradation of quinoline derivatives?
- Methodological Answer : Aerobic biodegradation of quinoline releases NH₄⁺ (48±10% of nitrogen), but contradictory data arise from competing processes like DNRA (dissimilatory nitrate reduction to ammonium) and nitrification inhibition. Key steps include:
- Quantifying NH₄⁺ : Use ion chromatography (detection limit: 0.1 mg N/L) .
- Toxicity assays : Assess inhibition of ammonia-oxidizing bacteria (100x more sensitive to hydrocarbons than heterotrophs) via respirometry .
Q. How can computational chemistry predict the environmental persistence and toxicity of this compound?
- Methodological Answer :
- Persistence : Calculate half-life in soil/water using EPI Suite™ (e.g., QSAR models for hydrolysis rates).
- Toxicity : Molecular docking to assess binding to cytochrome P450 enzymes, linked to genotoxicity .
- Bioaccumulation : Log Kow (octanol-water coefficient) <3 suggests low bioaccumulation potential, aligning with experimental BCF (bioaccumulation factor) <158 in fish .
Q. What strategies mitigate inhibition effects of quinoline derivatives on nitrification processes in bioremediation?
- Methodological Answer :
- Co-metabolism : Introduce phenol-degrading consortia to reduce quinoline toxicity .
- Hybrid systems : Combine MABR (membrane-aerated biofilm reactors) with partial nitritation-anammox to bypass NH₄⁺ accumulation .
Q. How do substituents on the quinoline ring affect its electronic properties and interaction with biological targets?
- Methodological Answer :
- Electron-withdrawing bromine : Reduces π-electron density, enhancing electrophilic substitution at position 3.
- Propylamino group : Increases basicity (pKa ~9.5) and hydrogen-bond donor capacity, critical for kinase inhibition.
- UV-Vis : λmax shifts (e.g., 322 nm in brominated derivatives) correlate with extended conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
